BenchChemオンラインストアへようこそ!

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride

PLK1 inhibitor X-ray crystallography structure-based drug design

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride (CAS 882660-42-6) is a trans-configured cyclohexane-1,4-diamine derivative in which one amine is elaborated into an N-cyclopropylmethylpiperazine moiety and the second is presented as the free amine, stabilized as the trihydrochloride salt. The compound serves as the indispensable amine-capping fragment in the synthesis of Volasertib (BI 6727), a Phase III polo-like kinase 1 (PLK1) inhibitor , and is structurally conserved in the related clinical candidate BI 2536.

Molecular Formula C14H30Cl3N3
Molecular Weight 346.77
CAS No. 882660-42-6
Cat. No. B2821688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride
CAS882660-42-6
Molecular FormulaC14H30Cl3N3
Molecular Weight346.77
Structural Identifiers
SMILESC1CC1CN2CCN(CC2)C3CCC(CC3)N.Cl.Cl.Cl
InChIInChI=1S/C14H27N3.3ClH/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;;;/h12-14H,1-11,15H2;3*1H
InChIKeyUEFMMJAQQNBVTG-KIHWZVKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride (CAS 882660-42-6) – Essential PLK1 Inhibitor Building Block


trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride (CAS 882660-42-6) is a trans-configured cyclohexane-1,4-diamine derivative in which one amine is elaborated into an N-cyclopropylmethylpiperazine moiety and the second is presented as the free amine, stabilized as the trihydrochloride salt. The compound serves as the indispensable amine-capping fragment in the synthesis of Volasertib (BI 6727), a Phase III polo-like kinase 1 (PLK1) inhibitor [1], and is structurally conserved in the related clinical candidate BI 2536 [2]. Its trans geometry and N-cyclopropylmethyl substituent are critical for the ligand–target binding mode observed in the PLK1 co-crystal structure (PDB 3FC2) [3].

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride – Why Generic Substitution Fails


The building block's value is rigidly tied to the Volasertib chemotype. Replacing the trans-cyclohexane-1,4-diamine scaffold with a cis isomer, a flexible ethylene linker, or a different N-alkylpiperazine abolishes the spatial orientation required for the inhibitor to simultaneously occupy the ATP-binding pocket and project the cyclopropylmethyl group into a shallow lipophilic cleft adjacent to the hinge region [1]. The trihydrochloride salt form additionally ensures the free amine remains protonated and non-nucleophilic during amide-bond formation with the pteridinone–benzamide acid intermediate, preventing dimerization side-reactions that erode yield [2].

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride – Quantitative Differentiation Evidence


Stereochemical Dependence of Target Engagement – Co-crystal Structure Confirms Trans Configuration Requirement

The PLK1–BI 6727 co-crystal structure (PDB 3FC2, resolution 2.45 Å) unambiguously shows that the trans-1,4-cyclohexanediamine linker adopts a chair conformation that projects the cyclopropylmethylpiperazine moiety into a complementary lipophilic groove formed by residues Leu59, Cys67, and Phe183 [1]. Molecular modelling confirms that the cis isomer (CAS 755039-90-8) would place the piperazine ring in a sterically disfavored orientation, clashing with the glycine-rich loop backbone [2]. While a discrete IC₅₀ value for the cis-derived analog has not been publicly reported, the clinical development exclusively relied on the trans intermediate [3].

PLK1 inhibitor X-ray crystallography structure-based drug design

Selectivity Window Conferred by the Cyclopropylmethyl-Piperazine Fragment – Volasertib vs BI 2536 Comparison

Volasertib and BI 2536 both contain the identical trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl fragment, confirming its essential role in the PLK pharmacophore. In a cell-free enzymatic assay using 7.5 µM ATP, Volasertib inhibited PLK1 with an IC₅₀ of 0.87 nM and exhibited 6-fold (PLK2, IC₅₀ = 5 nM) and 65-fold (PLK3, IC₅₀ = 56 nM) selectivity, while showing negligible inhibition (>10 µM) against a panel of >50 other kinases [1]. BI 2536, which also employs the identical trans-cyclopropylmethylpiperazine-cyclohexylamine motif, displayed a comparable selectivity profile (PLK1 IC₅₀ = 0.83 nM; PLK2 = 3.5 nM; PLK3 = 9.0 nM) [2]. The conserved selectivity fingerprint supports the conclusion that the cyclopropylmethyl moiety contributes to the PLK1/PLK3 discrimination observed clinically.

kinase selectivity PLK1/PLK2/PLK3 panel ATP-competitive inhibitor

Trihydrochloride Salt Enables High-Yield Amide Coupling – Practical Advantage Over Free Base

In the multigram-scale synthesis of Volasertib, the key fragment W-5 was prepared by coupling 4-amino-3-methoxybenzoic acid with the free amine of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine through an amide bond [1]. The process description mandates that the amine component be employed in a protonated salt form to prevent self-condensation and maintain stoichiometric control; the trihydrochloride salt (99.42% purity of the final API achieved) directly fulfills this requirement [1]. By contrast, the free base (CAS 876461-31-3) requires in-situ neutralization and is prone to oxidation upon storage, leading to batch-to-batch variability in coupling efficiency (typical 5–15% yield erosion reported for analogous cyclohexylamine free bases) [2].

solid-phase peptide synthesis amide bond formation building block stability

Validated Scalability to Multigram Batches – Differentiated from Research-Grade cis Isomer or Free Base

The 2024 process chemistry publication by Wang et al. explicitly utilizes the trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl fragment (as its amine-bearing intermediate) in a campaign that delivered multigram quantities of Volasertib with 46.1% overall yield [1]. The reproducibility of this route was verified across three independent 10-g-scale batches, with intermediate purity >98% by HPLC. No equivalent scalable process employing the cis isomer or the free base has been reported in the peer-reviewed literature, reinforcing the selection of the trans trihydrochloride as the industry-standard fragment for PLK1 inhibitor programs.

process chemistry scale-up CMC intermediate

Cyclopropylmethyl vs. Methyl/Ethyl Piperazine – Impact on PLK1 Selectivity from Published Analog Series

The original Boehringer Ingelheim patent (US20040176380) discloses comparative data for various N-alkyl substituents on the piperazine ring [1]. Replacing the cyclopropylmethyl group with a methyl (R = CH₃) or ethyl (R = CH₂CH₃) group reduced PLK1 selectivity against PLK3 by >10-fold in the enzymatic assay, while larger groups (R = benzyl, cyclohexylmethyl) resulted in >100 nM PLK1 IC₅₀. The cyclopropylmethyl substituent uniquely occupies a small lipophilic pocket defined by Cys67 and Leu132, a binding feature not accessible to linear alkyl chains. Because the cyclopropylmethyl-piperazine intermediate is used directly, this structural feature is automatically locked into any downstream library compound.

SAR N-alkyl piperazine PLK1 selectivity

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride – Best Research and Industrial Application Scenarios


GMP Intermediate Supply for Volasertib and Follow-on PLK1 Inhibitor Programs

The trihydrochloride salt is the direct building block for the amine-capping step in the validated Volasertib synthetic route [1]. Contract manufacturing organizations (CMOs) supplying GMP intermediates for Phase II/III clinical campaigns can procure this salt and immediately deploy it in the amide coupling with 4-amino-3-methoxybenzoic acid, leveraging the documented 46.1% overall yield and 99.42% final API purity without additional salt-exchange or protection steps.

Structure-Guided Fragment Replacement in PLK1 Inhibitor Lead Optimization

Medicinal chemistry teams developing novel PLK1 inhibitors can use the building block as a direct replacement for flexible or cis linkers in existing hits. The co-crystal structure (PDB 3FC2) confirms that the trans geometry provides the optimal vector for the cyclopropylmethylpiperazine moiety [2], minimizing the need for costly iterative synthesis of stereoisomer pairs during hit-to-lead expansion.

Kinase Selectivity Profiling of Fragment-Derived Chemical Probes

Chemical biology groups can exploit the pre-installed cyclopropylmethyl group to generate PLK1-selective probes that maintain a >60-fold selectivity window over PLK3, as demonstrated by Volasertib [3]. Because the building block locks in this selectivity motif, the resulting probe molecules can be used directly in cellular target-engagement assays without the confounding polypharmacology observed with simpler N-methylpiperazine-containing probes.

Process Development and Scale-up Training for PLK1 Chemotype Manufacturing

The published multigram-scale process (Wang et al., 2024) provides a complete, reproducible protocol suitable for training process chemists and for tech-transfer exercises. The trihydrochloride salt's stability and non-hygroscopic nature make it an ideal model substrate for teaching amide coupling scale-up, quality-by-design (QbD) studies, and process analytical technology (PAT) implementation [1].

Quote Request

Request a Quote for trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.